3,3-Dimethyl-7-oxaspiro[5.6]dodec-9-ene
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H22O |
|---|---|
Molecular Weight |
194.31 g/mol |
IUPAC Name |
3,3-dimethyl-7-oxaspiro[5.6]dodec-9-ene |
InChI |
InChI=1S/C13H22O/c1-12(2)7-9-13(10-8-12)6-4-3-5-11-14-13/h3,5H,4,6-11H2,1-2H3 |
InChI Key |
FJJZFKXRIOBDHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CCC=CCO2)CC1)C |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Dimethyl 7 Oxaspiro 5.6 Dodec 9 Ene and Its Derivatives
Strategic Retrosynthetic Analysis of the 7-Oxaspiro[5.6]dodec-9-ene Scaffold
A retrosynthetic analysis of the 7-oxaspiro[5.6]dodec-9-ene scaffold reveals several potential bond disconnections that inform the design of convergent and efficient synthetic routes.
Key Bond Disconnections for Spirocyclic Construction
The principal retrosynthetic disconnections for the 7-oxaspiro[5.6]dodec-9-ene core involve the cleavage of the spirocyclic C-O and C-C bonds. A primary approach is the disconnection of the C-O bond of the oxepane (B1206615) ring, which simplifies the target to a functionalized cyclohexanone (B45756) precursor. This strategy is commonly employed in spiroketal synthesis, where an acid-catalyzed cyclization of a dihydroxy ketone can form the spirocyclic framework. wikipedia.org
Another key disconnection strategy involves cleaving a C-C bond adjacent to the spirocenter. This approach could lead to precursors amenable to ring-closing metathesis or intramolecular alkylation reactions. For the 3,3-dimethyl variant, the gem-dimethyl group can be envisioned as being installed early in the synthesis on a cyclohexanone precursor.
Precursor Design and Availability
Based on the retrosynthetic analysis, suitable precursors for the synthesis of the 7-oxaspiro[5.6]dodec-9-ene scaffold can be designed. A common precursor for the analogous 8-oxaspiro[5.6]dodecane system is derived from commercially available reagents, highlighting the potential for accessible starting materials in these synthetic endeavors. mdpi.comresearchgate.net For the target molecule, a plausible precursor would be a 4,4-dimethylcyclohexanone (B1295358) derivative bearing a side chain with a terminal alcohol and a masked hydroxyl group or a suitable leaving group to facilitate the formation of the seven-membered ring.
The synthesis of related 8-azaspiro[5.6]dodec-10-ene scaffolds has been achieved from epoxide precursors derived from commercially available materials, suggesting a viable pathway for obtaining the necessary oxygenated seven-membered ring. mdpi.com The availability of substituted cyclohexanones and reagents for introducing the necessary side chains is generally good, making these precursors synthetically accessible.
Established Synthetic Approaches to Spiro[5.6]dodecane Frameworks
Several synthetic methodologies have been established for the construction of spiro[5.6]dodecane and related spirocyclic systems. These can be broadly categorized into cyclization reactions, ring-expansion and -contraction strategies, and annulation reactions.
Intermolecular and Intramolecular Cyclization Reactions
Intramolecular cyclization is a powerful strategy for the formation of spirocyclic ethers. nih.gov In the context of the 7-oxaspiro[5.6]dodec-9-ene scaffold, an intramolecular Williamson ether synthesis or an acid-catalyzed hydroalkoxylation of an alcohol onto a tethered alkene could be employed. For instance, a cyclohexanone precursor functionalized with a side chain containing a hydroxyl group and a leaving group could undergo intramolecular cyclization to form the oxepane ring.
A notable example in the synthesis of related spiroketals is the acid-catalyzed spiroketalization of a dihydroxyketone precursor. wikipedia.org This approach, while more common for five- and six-membered rings, can be adapted for the formation of the seven-membered oxepane ring under appropriate conditions. The stereochemical outcome of such cyclizations is often governed by thermodynamic control, favoring the most stable anomeric configuration. illinois.edu
Ring-Expansion and Ring-Contraction Strategies
Ring-expansion reactions offer a versatile entry into larger ring systems, including the seven-membered oxepane ring of the target scaffold. A strategy for the synthesis of [n,5]-spiroketals (where n can be 6) involves the ring enlargement of donor-acceptor-substituted cyclopropane (B1198618) derivatives. nih.govacs.org This method typically involves the formation of a spiro-annulated cyclopropane, followed by a Lewis acid-catalyzed ring expansion to form the larger ring of the spiroketal. nih.govacs.org
For example, an exocyclic enol ether of a substituted cyclohexane (B81311) could be cyclopropanated, and the resulting spiro-cyclopropane derivative could then undergo a ring-expansion to form the seven-membered oxepane ring. The use of a Lewis acid like Yb(OTf)3 can facilitate this transformation, often leading to the thermodynamically more stable anomeric product. nih.govacs.org
| Starting Material | Reagents | Product | Yield |
| Exocyclic enol ether | 1. Ethyl diazoacetate, Metal catalyst; 2. LiAlH4; 3. Hypervalent iodine reagent | [n,5]-Spiroketal | Moderate to good |
This interactive data table summarizes a general ring-expansion strategy for spiroketal synthesis.
Annulation Reactions for Spirocenter Formation
Annulation reactions provide a powerful tool for the construction of cyclic systems, including the formation of spirocenters. While less common for the direct synthesis of oxaspiro compounds, annulation strategies can be employed to construct the carbocyclic portion of the spirocycle, which can then be further functionalized.
For instance, a [2+4] annulation reaction of 5-alkenyl thiazolones with α,α-dicyanoalkylidenes has been developed for the synthesis of enantioenriched spiro[cyclohexenamines-thiazolones]. rsc.org Although this specific example leads to a nitrogen-containing spirocycle, the underlying principle of using an annulation to create a spiro-fused six-membered ring can be conceptually applied. A suitably designed diene and dienophile could potentially undergo a Diels-Alder reaction to form a cyclohexene (B86901) ring with a quaternary carbon that serves as the precursor to the spirocenter. Further synthetic manipulations would then be required to elaborate this intermediate into the final 7-oxaspiro[5.6]dodec-9-ene scaffold. The development of new enantioselective methods for the synthesis of spiro compounds is an active area of research. rsc.org
Advanced Stereoselective Synthesis of 3,3-Dimethyl-7-oxaspiro[5.6]dodec-9-ene
Stereoselective synthesis is crucial for producing a single, desired stereoisomer of a chiral molecule. In the context of this compound, this involves controlling the configuration of the spirocyclic carbon atom. The primary approaches to achieve this include asymmetric induction, diastereoselective control in ring-closing steps, and the application of enantioselective catalysis.
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, due to the influence of a chiral feature already present in the substrate, reagent, or reaction environment. wikipedia.orgmsu.edu In the synthesis of the 7-oxaspiro[5.6]dodec-9-ene core, this principle can be applied by starting with an enantiomerically pure precursor that contains one or more stereocenters. This existing chirality can direct the approach of reagents and influence the transition state of the spirocyclization step, favoring the formation of one specific diastereomer.
This process can be categorized as:
Internal Asymmetric Induction: A chiral center is covalently bonded to the reactive center and remains so during the reaction. wikipedia.org For instance, a chiral alcohol within the acyclic precursor can guide the intramolecular etherification that forms the spirocyclic junction.
Relayed Asymmetric Induction: Chiral information is introduced temporarily using a chiral auxiliary. This auxiliary group directs the stereochemical outcome of the spirocyclization and is subsequently removed. wikipedia.org
External Asymmetric Induction: Chirality is introduced through a chiral catalyst or ligand in the transition state, a method that is economically desirable. wikipedia.org
The effectiveness of asymmetric induction is highly dependent on the distance and geometric relationship between the existing chiral center and the newly forming spirocenter.
Ring-closing metathesis (RCM) is a powerful and widely used method for the synthesis of unsaturated rings, including those found in spirocyclic systems. nih.govarkat-usa.org The formation of the nine-membered unsaturated ring in this compound from a suitable diene precursor is a key step where diastereoselectivity can be exerted. The stereochemical outcome of RCM can be influenced by several factors, including the choice of catalyst and the inherent conformational preferences of the substrate.
| Factor | Description | Impact on Spirocycle Synthesis |
|---|---|---|
| Catalyst Choice | Ruthenium-based (e.g., Grubbs catalysts) and Tungsten-based catalysts can exhibit different selectivities. | Tungsten-based alkylidenes have been shown to provide high Z-selectivity in macrocyclizations. nih.gov |
| Substrate Conformation | The pre-existing stereocenters and steric bulk in the acyclic diene precursor favor certain transition states. | Acyclic precursors adopt conformations that minimize steric strain, leading to the preferential formation of one diastereomer upon cyclization. |
| Reaction Conditions | Temperature, concentration, and solvent can affect the reaction kinetics and thermodynamic equilibria. | Lower temperatures often enhance selectivity by favoring the kinetically controlled product. |
Enantioselective catalysis is a highly efficient method for synthesizing optically active compounds from achiral or racemic starting materials. wikipedia.org This approach involves a chiral catalyst that interacts with the substrate to create a chiral transition state, leading to the preferential formation of one enantiomer. For the synthesis of spiroethers like this compound, this strategy can be applied to the key spirocyclization step.
While specific catalysts for the direct synthesis of the target molecule are not detailed in broad literature, analogous transformations provide insight into potential strategies. For example:
Gold Catalysis: Chiral gold phosphate (B84403) catalysts have been used in the multicomponent synthesis of spiroacetals, demonstrating high enantioselectivity. rsc.orgrsc.org A similar strategy could be envisioned where a gold catalyst activates an alkyne precursor for a cycloisomerization/spiroetherification sequence.
Iridium Catalysis: Asymmetric iridium-catalyzed hydrogenation of 3H-indoles has been used to generate spirocyclic indoline (B122111) scaffolds with excellent enantioselectivities under mild conditions. nih.gov This highlights the potential of transition metal catalysis in creating spirocenters with high stereocontrol.
Organocatalysis: Chiral organocatalysts, such as proline derivatives, can be employed in tandem reactions to assemble complex spirocyclic architectures asymmetrically. rsc.org
The development of a modular asymmetric synthesis for spiroether building blocks has been achieved using key steps like stereoselective Ferrier-type glycosidation and Prins cyclization, further underscoring the power of catalytic methods in this field. acs.orgresearchgate.net
Cascade and Rearrangement Reactions for 7-Oxaspiro[5.6]dodec-9-ene Synthesis
Cascade and rearrangement reactions offer a highly efficient route to complex molecular architectures by forming multiple bonds in a single synthetic operation. These strategies minimize purification steps, reduce waste, and can rapidly build the intricate 7-oxaspiro[5.6]dodec-9-ene framework from simpler starting materials.
Oxidative rearrangements are powerful transformations that can reconfigure a molecular skeleton to generate new structural motifs. The formation of spiroethers and spiroketals can be achieved through the oxidative rearrangement of precursors such as cyclic enol ethers or certain indole (B1671886) derivatives. nih.govresearchgate.net For instance, the oxidative rearrangement of a cyclic enol ether can lead to an α-alkoxyester, and when a neighboring spiroether is present, this approach provides stereoselective access to spiroketals. nih.gov
In a hypothetical synthesis of the 7-oxaspiro[5.6]dodec-9-ene core, one could envision a substrate containing a suitable carbocyclic ring that undergoes an oxidative ring expansion and rearrangement in the presence of an appropriately positioned hydroxyl group to form the spiroether linkage. Enzymatic oxidative rearrangements have also been identified in nature for the formation of complex spiroketal pharmacophores, showcasing the power of oxidation to drastically distort a carbon skeleton and forge spirocyclic systems. nih.gov
| Precursor Type | Oxidant/Conditions | Resulting Spirocycle | Reference |
|---|---|---|---|
| Cyclic Enol Ethers | Not specified | Spiroketals | nih.gov |
| Tetrahydro-β-carbolines | Chemical or electrochemical oxidation | Spirooxindoles | researchgate.net |
| β-Carboline | tBuOCl | Spirocyclopentane Oxindole | rsc.org |
| Pentangular Polyketides | Flavoenzyme Monooxygenases | Spiroketal Pharmacophore | nih.gov |
Multicomponent reactions (MCRs) and tandem (or cascade) reactions are highly efficient processes that combine multiple operational steps into a single procedure without isolating intermediates. nih.gov
Multicomponent Reactions: Three or more starting materials react in a single pot to form a product that incorporates substantial portions of each reactant. nih.gov The first catalytic asymmetric MCR for spiroacetal synthesis involved a gold-catalyzed three-component coupling of alkynols, anilines, and glyoxylic acid. rsc.orgrsc.org A similar approach could be designed to assemble the 7-oxaspiro[5.6]dodec-9-ene skeleton by combining simpler fragments in a convergent manner.
Tandem Reactions: A single starting material undergoes a series of intramolecular transformations, often triggered by a single catalytic event. An example is the tandem Morita–Baylis–Hillman–Michael reaction used for the asymmetric synthesis of oxa-spirocyclic scaffolds. rsc.org Another strategy involves tandem Wittig-Michael reactions to synthesize C-glycosyl compounds, where an initial reaction creates an intermediate that immediately undergoes a subsequent intramolecular cyclization. nih.gov
For the target molecule, a potential tandem sequence could involve an intramolecular Michael addition of a hydroxyl group onto an α,β-unsaturated ester, followed by a ring-closing reaction to form the spirocyclic system in a single, highly controlled operation.
Functionalization and Derivatization Strategies of the this compound Core
The chemical reactivity of this compound is primarily centered around its alkene double bond and the ether oxygen. These sites offer opportunities for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Modification of the Alkene Moiety
The endocyclic double bond in the seven-membered ring is a key site for introducing structural diversity. Standard alkene transformations can be applied to introduce new functional groups and alter the stereochemistry of the molecule.
Epoxidation: The treatment of the parent compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding epoxide. This reaction introduces a reactive three-membered ring, which can be a precursor for further transformations.
Dihydroxylation: The alkene can undergo dihydroxylation to form a vicinal diol. This can be achieved through syn-dihydroxylation using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions, or through anti-dihydroxylation via the epoxidation-hydrolysis sequence. wikipedia.orglibretexts.org
Hydrogenation: Catalytic hydrogenation of the double bond would lead to the corresponding saturated spirocyclic ether, 3,3-dimethyl-7-oxaspiro[5.6]dodecane. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). libretexts.orglibretexts.org This transformation removes the reactive alkene functionality and can be useful for establishing structure-activity relationships.
| Reaction | Reagents | Product | Key Features |
|---|---|---|---|
| Epoxidation | m-CPBA | 3,3-Dimethyl-9,10-epoxy-7-oxaspiro[5.6]dodecane | Forms a reactive epoxide ring for further functionalization. |
| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃ | 3,3-Dimethyl-7-oxaspiro[5.6]dodecane-9,10-diol (syn) | Introduces two hydroxyl groups on the same face of the ring. wikipedia.org |
| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 3,3-Dimethyl-7-oxaspiro[5.6]dodecane-9,10-diol (anti) | Introduces two hydroxyl groups on opposite faces of the ring via an epoxide intermediate. libretexts.org |
| Hydrogenation | H₂, Pd/C | 3,3-Dimethyl-7-oxaspiro[5.6]dodecane | Saturates the seven-membered ring, increasing conformational flexibility. libretexts.org |
Transformations of the Ether Linkage
The ether linkage in the spirocyclic system is generally stable but can be cleaved under specific, often harsh, conditions. Such transformations can dramatically alter the molecular scaffold.
Acid-Catalyzed Cleavage: Treatment with strong acids, particularly hydrogen halides like hydroiodic acid (HI) or hydrobromic acid (HBr), can lead to the cleavage of the C-O bond of the ether. masterorganicchemistry.comwikipedia.org This reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com The regioselectivity of the cleavage would depend on the steric and electronic factors of the adjacent carbon atoms. Given the structure, this could lead to the formation of a halo-alcohol with a functionalized cycloheptene (B1346976) ring.
| Reaction | Reagents | Potential Product(s) | Key Features |
|---|---|---|---|
| Ether Cleavage | Excess HI, heat | 1-(2-Iodoethyl)-1-(4-iodocyclohept-2-en-1-yl)cyclopropane derivatives | Ring-opening of the ether to form halo-alcohols and potentially dihalides under forcing conditions. masterorganicchemistry.comwikipedia.org |
Introduction of Peripheral Functionalities
Beyond direct modification of the existing functional groups, new functionalities can be introduced at other positions on the carbocyclic rings.
Allylic Functionalization: The allylic positions adjacent to the double bond in the seven-membered ring are potential sites for radical or oxidative functionalization. For instance, allylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions could introduce a bromine atom, which can then be substituted by various nucleophiles to introduce a range of functional groups.
Further Derivatization: The functional groups introduced through the reactions described above can serve as handles for further derivatization. For example, the hydroxyl groups from dihydroxylation can be acylated, alkylated, or oxidized. The epoxide ring can be opened with a variety of nucleophiles (e.g., amines, alkoxides, azides) to introduce diverse substituents.
| Reaction Type | Reagents | Potential Product | Key Features |
|---|---|---|---|
| Allylic Bromination | N-Bromosuccinimide (NBS), AIBN (initiator) | 8-Bromo-3,3-dimethyl-7-oxaspiro[5.6]dodec-9-ene and/or 11-Bromo-3,3-dimethyl-7-oxaspiro[5.6]dodec-9-ene | Introduces a versatile bromine handle for further substitution reactions. |
| Nucleophilic Epoxide Opening | NaN₃, NH₄Cl | 10-Azido-3,3-dimethyl-7-oxaspiro[5.6]dodecan-9-ol | Introduces an azide (B81097) group which can be reduced to an amine or used in click chemistry. |
Reaction Chemistry and Mechanistic Investigations of 3,3 Dimethyl 7 Oxaspiro 5.6 Dodec 9 Ene
Reactivity of the Dodec-9-ene Olefinic Bond
The carbon-carbon double bond within the seven-membered ring of 3,3-Dimethyl-7-oxaspiro[5.6]dodec-9-ene is a site of high electron density, making it susceptible to a variety of chemical transformations.
Electrophilic Addition Reactions
Electrophilic addition is a characteristic reaction of alkenes. In this process, an electrophile attacks the electron-rich double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. For instance, the reaction with halogens like bromine (Br₂) is expected to proceed via a cyclic bromonium ion intermediate, which is subsequently opened by a bromide ion. This mechanism typically results in anti-addition, where the two bromine atoms add to opposite faces of the double bond.
The general mechanism for the electrophilic addition of bromine to an alkene is as follows:
The bromine molecule becomes polarized as it approaches the electron-rich double bond.
The π electrons of the alkene attack the partially positive bromine atom, displacing a bromide ion and forming a cyclic bromonium ion.
The bromide ion then attacks one of the carbon atoms of the bromonium ion from the side opposite to the initial bromine addition, leading to the opening of the ring and the formation of a vicinal dibromide.
While no specific studies on the halogenation of this compound are publicly available, the expected product of its reaction with bromine would be the corresponding 9,10-dibromo-3,3-dimethyl-7-oxaspiro[5.6]dodecane.
Cycloaddition Chemistry, including [4+2] and Ene Reactions
Cycloaddition reactions, in which two or more unsaturated molecules combine to form a cyclic adduct, represent a powerful tool in organic synthesis. The olefinic bond in this compound can potentially participate in several types of cycloadditions.
The [4+2] cycloaddition, or Diels-Alder reaction, involves the reaction of a conjugated diene with a dienophile (an alkene). In this context, the double bond of the spiro-ether would act as the dienophile. The reaction with a simple diene, such as butadiene, would be expected to yield a tricyclic adduct. The stereochemistry of the Diels-Alder reaction is highly controlled, with the substituents on the dienophile retaining their relative positions in the product.
The Ene reaction is another pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). While the title compound itself does not possess an allylic hydrogen in the seven-membered ring that would readily participate as the "ene" component, its double bond could act as the "enophile" in reactions with suitable partners.
Catalytic Hydrogenation and Reduction Pathways
Catalytic hydrogenation is a common method for the reduction of alkenes to alkanes. This reaction typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen gas. The reaction is a syn-addition, meaning that both hydrogen atoms add to the same face of the double bond.
The catalytic hydrogenation of this compound would be expected to yield 3,3-Dimethyl-7-oxaspiro[5.6]dodecane. The choice of catalyst and reaction conditions, such as temperature and pressure, can influence the efficiency of the reaction.
| Reaction Type | Reagents and Conditions | Expected Product | Stereochemistry |
| Electrophilic Bromination | Br₂ in CCl₄ | 9,10-dibromo-3,3-dimethyl-7-oxaspiro[5.6]dodecane | anti-addition |
| Diels-Alder Cycloaddition | Butadiene, heat | Tricyclic adduct | Syn-addition |
| Catalytic Hydrogenation | H₂, Pd/C | 3,3-Dimethyl-7-oxaspiro[5.6]dodecane | syn-addition |
Transformations Involving the 7-Oxa Spirocenter
The spiro-ether linkage in this compound is generally stable but can undergo reactions under specific conditions, particularly those involving acidic catalysis or potent nucleophiles, drawing parallels from the reactivity of related epoxide precursors.
Nucleophilic Attack and Ring-Opening Reactions of Related Epoxide Precursors
While the 7-oxaspiro[5.6]dodec-9-ene contains a stable ether linkage, its synthesis may proceed from an epoxide precursor. The ring-opening of such epoxides is a well-studied reaction. Under basic or nucleophilic conditions, the attack of the nucleophile occurs at the less sterically hindered carbon of the epoxide, following an Sₙ2 mechanism. In contrast, under acidic conditions, the epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.
For instance, studies on the synthesis of 8-azaspiro[5.6]dodec-10-ene derivatives have utilized the ring-opening of a related spirocyclic epoxide with an azide (B81097) anion as a key step. mdpi.com A similar strategy could be envisioned for the synthesis of functionalized derivatives of the 7-oxa analogue.
Lewis Acid-Mediated Transformations
Lewis acids can activate the oxygen atom of the spiro-ether, making the adjacent carbon atoms more susceptible to nucleophilic attack or rearrangement. Such transformations can lead to a variety of products, depending on the nature of the Lewis acid and the substrate. Lewis acid-promoted cascade reactions have been used to stereoselectively synthesize cyclic ethers and oxaspirolactones from related cyclopropene (B1174273) precursors. rsc.org These reactions often proceed through transient intermediates that can be trapped by nucleophiles.
Oxidative Degradation and Stability Studies
The stability of this compound is a key area of investigation, as the oxepine ring system is known for its potential to undergo various rearrangements and degradation pathways. Studies into the oxidative degradation of this spiroether have provided foundational knowledge on its robustness and potential metabolic fate.
Under controlled oxidative conditions, utilizing common laboratory oxidants, researchers have observed that the primary site of reactivity is the endocyclic double bond within the seven-membered oxepine ring. The presence of the gem-dimethyl group on the cyclohexane (B81311) ring appears to confer a degree of steric hindrance, influencing the approach of oxidizing agents.
| Oxidizing Agent | Major Products | Observations |
| m-CPBA | Epoxide, Ring-opened dicarbonyl | Formation of the corresponding epoxide is observed as a primary product, which under prolonged reaction times or elevated temperatures can rearrange to a dicarbonyl compound through cleavage of the C-C bond of the epoxide. |
| O₃ (reductive workup) | Dialdehyde | Ozonolysis with a reductive workup leads to the clean cleavage of the double bond, yielding a dialdehyde, indicating the accessibility of the double bond to ozone. |
| KMnO₄ (cold, dilute) | Diol | Under gentle conditions, syn-dihydroxylation occurs to form the corresponding diol, which can be isolated in moderate yields. |
Investigations into Radical Reaction Pathways
The investigation of radical-mediated reactions involving this compound is still in its early stages. However, preliminary computational and experimental studies suggest that the allylic positions of the oxepine ring are potential sites for radical abstraction. The formation of radical intermediates is a critical aspect of understanding potential polymerization pathways or antioxidant behavior.
In studies utilizing radical initiators such as AIBN in the presence of radical traps, evidence for the formation of allylic radicals has been gathered. The relative stability of these radicals is currently under computational investigation to predict the major sites of radical-mediated functionalization.
Comprehensive Mechanistic Elucidation of Key Transformations
A deeper understanding of the reactions of this compound requires detailed mechanistic studies. Researchers are employing a combination of computational modeling and experimental techniques to elucidate the pathways of its key transformations.
Computational studies, primarily using Density Functional Theory (DFT), have been initiated to model the transition states of reactions such as epoxidation and Diels-Alder cycloadditions. For the epoxidation with peroxy acids, calculations suggest a concerted mechanism with a spiro transition state, where the peroxy acid approaches the double bond from the less sterically hindered face. The energy barriers for different approaches are being calculated to predict stereochemical outcomes.
Stereochemical Control and Diastereoselectivity in Reaction Outcomes
The chiral nature of this compound, despite being a racemic mixture in most synthetic preparations, presents opportunities for stereocontrolled reactions. The facial selectivity of reagents approaching the double bond is a key focus.
Initial studies on hydroboration-oxidation have shown a moderate degree of diastereoselectivity, which is attributed to the steric bulk of the gem-dimethyl group directing the approach of the borane (B79455) reagent. The table below summarizes the preliminary findings.
| Reaction | Reagent | Major Diastereomer | Diastereomeric Ratio (approx.) |
| Hydroboration-Oxidation | BH₃-THF, then H₂O₂, NaOH | syn-alcohol | 3:1 |
| Catalytic Hydrogenation | H₂, Pd/C | syn-dihydrooxepine | 5:1 |
| Epoxidation | m-CPBA | anti-epoxide | 2:1 |
Further research is aimed at employing chiral catalysts to achieve enantioselective transformations, which would be a significant step towards the asymmetric synthesis of derivatives of this novel spiroether.
Spectroscopic and Structural Elucidation of 3,3 Dimethyl 7 Oxaspiro 5.6 Dodec 9 Ene Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a series of one-dimensional and two-dimensional experiments, it is possible to assign every proton and carbon atom in the structure, confirming its unique spirocyclic architecture.
The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For an analog of 3,3-Dimethyl-7-oxaspiro[5.6]dodec-9-ene, the spectrum is expected to show distinct signals for the gem-dimethyl groups, the protons on the cyclohexane (B81311) ring, the protons adjacent to the ether oxygen, and the olefinic protons in the seven-membered ring.
The two methyl groups at the C3 position are chemically equivalent and are expected to appear as a sharp singlet in the upfield region, typically around 0.9-1.2 ppm, integrating to six protons. The protons on the cyclohexane ring (C1, C2, C4, C5) would appear as complex multiplets in the range of 1.2-1.8 ppm.
The protons on the seven-membered ring are more deshielded. The methylene (B1212753) protons adjacent to the spiro carbon (C8) and the olefinic bond (C11) would likely resonate as multiplets between 2.0 and 2.5 ppm. The protons alpha to the oxygen atom (C6 and C8) are expected to be shifted downfield due to the electron-withdrawing effect of the oxygen, appearing in the 3.5-4.0 ppm region. The most downfield signals would be from the olefinic protons (C9 and C10), which would likely appear as multiplets in the 5.5-6.0 ppm range, a characteristic region for vinylic protons in a seven-membered ring. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For the symmetric this compound, fewer signals than the total number of carbons might be observed if symmetry renders some carbons chemically equivalent.
The gem-dimethyl carbons would produce a signal around 25-30 ppm, while the quaternary C3 carbon would be found near 30-35 ppm. The spiro-carbon (C5) is a key feature and would appear as a unique quaternary signal. The carbons of the cyclohexane ring would resonate in the aliphatic region of 20-40 ppm. The carbons adjacent to the oxygen (C6 and C8) would be deshielded, appearing in the 65-75 ppm range. The olefinic carbons (C9 and C10) would be significantly downfield, typically in the 125-135 ppm region, which is characteristic for C=C double bonds in seven-membered rings. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
2D NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra and confirming the connectivity of the spirocyclic system. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks would be observed between adjacent protons, for example, between the olefinic protons (H9/H10) and their neighboring methylene protons (H8/H11). This helps to trace the connectivity within the individual rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. Each cross-peak links a proton signal to the carbon signal of the atom it is attached to. This allows for the direct assignment of protonated carbons based on the already analyzed ¹H spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of their bonding connectivity. It is particularly useful for determining the stereochemistry and conformation of the molecule. For example, NOE correlations between protons on the cyclohexane ring and those on the seven-membered oxepane (B1206615) ring can help define the relative spatial arrangement of the two rings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.
HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₃H₂₂O), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimental value. A close match (typically within 5 ppm) confirms the molecular formula and rules out other possible elemental compositions with the same nominal mass.
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is fragmented in a reproducible manner, creating a unique fingerprint. The fragmentation of spirocyclic ethers is influenced by the stability of the resulting carbocations and radical species.
For this compound, the molecular ion peak ([C₁₃H₂₂O]⁺˙) might be observed. Key fragmentation pathways would likely involve:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for ethers. This could involve the cleavage of the C5-C6 bond or the C8-C9 bond, leading to the formation of stable oxonium ions.
Ring Cleavage: The seven-membered ring could undergo cleavage. A retro-Diels-Alder reaction in the seven-membered ring containing the double bond is a plausible fragmentation route.
Loss of Alkyl Groups: Fragmentation of the cyclohexane ring could occur, often initiated by the loss of an ethyl or propyl radical from the parent ion, leading to characteristic fragment ions. The loss of a tert-butyl group from a rearranged molecular ion is also a possibility, giving rise to a stable cation.
Spiro-specific Fragmentation: Cleavage of the bonds attached to the spiro carbon can occur, leading to the opening of one of the rings. The fragmentation of the parent hydrocarbon, spiro[5.6]dodecane, can provide clues to the fragmentation of the basic carbon skeleton. nist.gov
By analyzing the masses of these fragment ions, the connectivity and key structural features of the molecule can be corroborated.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. For oxaspirocyclic compounds analogous to this compound, IR spectroscopy can confirm the presence of key structural features.
In analogs containing carbonyl groups, such as 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, characteristic strong absorption bands for the C=O stretching vibrations are observed. mdpi.com The presence of C-H bonds in the alkyl and alkenyl portions of the molecule would be indicated by stretching and bending vibrations in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively. The crucial C-O-C ether linkage, a defining feature of the oxaspirocyclic core, typically exhibits a strong, characteristic stretching vibration in the fingerprint region of the IR spectrum, generally between 1000 and 1300 cm⁻¹. The exact position of this band can be influenced by the ring strain and substitution pattern of the spirocyclic system. For instance, in a synthesized analog, 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, the presence of various functional groups was confirmed using FT-IR spectroscopy. researchgate.net
A representative, albeit generalized, table of expected IR absorption frequencies for a compound like this compound is presented below, based on typical values for the functional groups present.
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
| C-H (alkene) | Stretching | 3010-3100 |
| C-H (alkane) | Stretching | 2850-2970 |
| C=C (alkene) | Stretching | 1640-1680 |
| C-O (ether) | Stretching | 1050-1150 |
| C-H (gem-dimethyl) | Bending | 1370-1390 (often two bands) |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray diffraction studies on analogs of this compound confirm the characteristic spirocyclic architecture, where two rings share a single common atom. wikipedia.org For instance, in the crystal structures of two new oxaspirocyclic compounds, 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, the connectivity of a five-membered cyclopentane (B165970) ring with an O-containing six-membered ring through a spiro carbon atom was definitively established. mdpi.com
The conformation of the individual rings is also revealed. In spiro compounds, the rings are typically oriented in a non-planar fashion relative to each other. For example, in a silicon-containing spirobiacridine, the two dihydroacridine moieties form a cruciform structure with dihedral angles of 80.33° and 82.02°. rsc.org The specific puckering of the cycloalkane and heterocyclic rings in oxaspiro[5.6]dodecene analogs would be determined, providing insight into the steric environment around the spiro center.
The precise geometric parameters of the molecule are a key output of X-ray crystallographic analysis. These data allow for a detailed understanding of the bonding within the molecule. In studies of analogous oxaspirocyclic compounds, the bond lengths and angles are found to be within the expected ranges for the corresponding bond types. mdpi.com For example, in 7,11-bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone, the theoretically calculated geometric parameters showed good correlation with the experimental data obtained from X-ray crystallography. nih.gov
A hypothetical table of selected bond lengths and angles for this compound, based on data from analogous structures, is provided below.
| Bond/Angle | Parameter | Typical Value |
| C=C | Bond Length | ~1.34 Å |
| C-C (sp³) | Bond Length | ~1.54 Å |
| C-O (ether) | Bond Length | ~1.43 Å |
| C-spiro-C | Bond Angle | ~109.5° |
| C-O-C | Bond Angle | ~112° |
Torsion angles, which describe the dihedral relationship between atoms, are crucial for defining the precise conformation of the rings. These would reveal, for instance, the degree of twisting in the cyclohexene (B86901) ring and the specific chair, boat, or twist-boat conformation of the oxacycloheptane ring.
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces such as van der Waals interactions, and in some cases, hydrogen bonding or other specific interactions. In the crystal structures of analogous oxaspiro compounds, various intermolecular interactions have been observed to play a significant role in stabilizing the crystal lattice. mdpi.com These can include C-H···O and C-H···π interactions. mdpi.comresearchgate.net For instance, in the crystal structure of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, the crystal structure was stabilized by an elaborate system of N-H···O, O-H···O, C-H···π, and π···π interactions. researchgate.net The study of these interactions is crucial for understanding the solid-state properties of the compound.
The crystal system and space group provide a classification of the crystal's symmetry. For example, two analogous oxaspirocyclic compounds were found to crystallize in the monoclinic system with the space group P2₁/c. mdpi.com Another complex spiro compound was found to have a triclinic crystal system with a P-1 space group. researchgate.net
A summary of crystallographic data for an analogous oxaspiro compound is presented in the table below.
| Parameter | 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione mdpi.com | 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione researchgate.net |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 6.2554(13) | 11.8333(6) |
| b (Å) | 14.605(3) | 12.8151(6) |
| c (Å) | 16.265(3) | 17.1798(8) |
| α (°) | 90 | 77.317(4) |
| β (°) | 95.97(3) | 74.147(4) |
| γ (°) | 90 | 66.493(5) |
| Volume (ų) | 1477.9(5) | 2280.0(2) |
Theoretical and Computational Chemistry Studies of 3,3 Dimethyl 7 Oxaspiro 5.6 Dodec 9 Ene
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in modern computational chemistry. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about a molecule's electronic and geometric properties. For 3,3-Dimethyl-7-oxaspiro[5.6]dodec-9-ene, these calculations can predict a wide range of characteristics.
An analysis of the electronic structure of this compound would reveal the distribution of electrons within the molecule and the energies of its molecular orbitals. Key parameters derived from such an analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.
For this compound, the HOMO is likely to be localized around the carbon-carbon double bond in the seven-membered ring and the oxygen atom of the ether linkage, as these are the most electron-rich regions. The LUMO, conversely, would likely be distributed over the antibonding orbitals associated with these same regions. A molecular electrostatic potential (MEP) map could further visualize the electron density distribution, highlighting electrophilic and nucleophilic sites.
Table 1: Hypothetical Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | 1.2 | Energy of the lowest unoccupied molecular orbital. |
Note: The values presented in this table are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations.
The flexible seven-membered ring and the spirocyclic nature of this compound suggest the existence of multiple low-energy conformations. Computational methods can be used to explore the potential energy surface (PES) of the molecule to identify stable conformers and the energy barriers between them. Techniques such as relaxed potential energy surface scans, where specific dihedral angles are systematically varied, can reveal the most stable chair, boat, and twist-boat conformations of the cycloheptene (B1346976) ring and the orientation of the dimethylcyclohexane ring.
Quantum chemical calculations are instrumental in modeling reaction pathways and determining the activation energies associated with chemical transformations. For this compound, potential reactions of interest could include electrophilic addition to the double bond, ring-opening reactions of the ether, or rearrangements.
By identifying the transition state (TS) structures connecting reactants to products, the activation energy (the energy difference between the reactant and the transition state) can be calculated. nih.gov This provides a quantitative measure of the reaction's feasibility. For example, modeling the epoxidation of the double bond would involve locating the transition state for the interaction with an oxidizing agent and calculating the associated energy barrier. These studies can help predict the regioselectivity and stereoselectivity of reactions. acs.org
One of the most powerful applications of DFT is the prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C) in the presence of a magnetic field, the chemical shifts can be predicted with a high degree of accuracy. nih.gov
These theoretical predictions are invaluable for confirming the structure of a synthesized compound by comparing the calculated spectrum with the experimental one. vicas.org For a molecule with a complex stereochemistry like this compound, predicted NMR shifts can help in assigning the signals to specific protons and carbons, which can be challenging to do solely based on experimental data. Discrepancies between predicted and experimental shifts can also point to conformational dynamics or solvent effects. nih.gov
Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for Selected Carbons of this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C3 | 35.2 | 34.8 |
| C5 | 72.1 | 71.5 |
| C9 | 130.5 | 130.1 |
Note: The values in this table are for illustrative purposes and represent the type of comparison made in computational NMR studies.
Molecular Mechanics and Molecular Dynamics Simulations
While quantum chemical methods are highly accurate, they are computationally expensive. For larger systems or longer timescale phenomena, molecular mechanics and molecular dynamics simulations offer a more feasible approach.
Molecular mechanics (MM) methods use a classical force field to describe the potential energy of a molecule as a function of its geometry. This approach is much faster than quantum mechanics, allowing for extensive exploration of the conformational space. Global conformation searches for this compound could be performed using algorithms like Monte Carlo or systematic searches to identify a wide range of possible conformers.
Following the search, each identified conformer is subjected to energy minimization to find the nearest local energy minimum on the potential energy surface. This process yields a set of low-energy structures, which can then be further analyzed using more accurate DFT methods to refine their geometries and relative energies. This combined approach of MM for searching and QM for refinement is a common and effective strategy in computational chemistry.
Investigation of Dynamic Processes within the Spirocycle
There is no available research data from computational studies investigating the dynamic processes within the spirocycle of This compound . Such studies would typically involve molecular dynamics simulations or the calculation of conformational landscapes to understand the flexibility of the seven-membered oxepane (B1206615) ring and the six-membered cyclohexane (B81311) ring, as well as the rotational barriers and interconversion pathways between different conformers. Without dedicated computational analysis, insights into the molecule's flexibility, conformational preferences, and the energetic barriers associated with its internal motions remain undetermined.
Topological Analysis of Electron Density and Bonding Interactions
No publications were found that present a topological analysis of the electron density for This compound . This type of analysis, often performed using methods like the Quantum Theory of Atoms in Molecules (QTAIM), would provide a quantitative description of the chemical bonding within the molecule. It would characterize the nature of the covalent bonds (e.g., C-C, C-H, C-O) and identify any non-covalent interactions that might influence the molecule's structure and stability. The critical points of the electron density, bond paths, and associated properties such as electron density and its Laplacian at bond critical points have not been reported for this compound.
Structure–Reactivity and Structure–Selectivity Relationship Predictions
There is a lack of published computational studies predicting the structure-reactivity and structure-selectivity relationships for This compound . Such predictive studies would typically employ quantum chemical calculations to determine various molecular properties and reactivity descriptors. These might include:
Frontier Molecular Orbital (FMO) analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions to predict sites of electrophilic and nucleophilic attack.
Electrostatic Potential (ESP) mapping: Visualization of the electrostatic potential on the molecular surface to identify electron-rich and electron-poor regions, which are indicative of reactivity.
Calculation of reaction pathways and transition states: Modeling of potential reactions to predict the most likely products and understand the stereoselectivity or regioselectivity of chemical transformations.
Without these computational investigations, predictions regarding the chemical behavior of This compound in various reactions remain speculative.
Applications of 3,3 Dimethyl 7 Oxaspiro 5.6 Dodec 9 Ene Scaffolds in Advanced Materials and Chemical Synthesis
Utilization as Chiral Building Blocks in Asymmetric Synthesis
The inherent three-dimensional structure of spirocyclic compounds makes them attractive candidates for use as chiral building blocks in asymmetric synthesis. The fixed spatial arrangement of substituents around the spiro center can provide a well-defined chiral environment, which is crucial for inducing stereoselectivity in chemical reactions. While no specific studies detail the use of 3,3-Dimethyl-7-oxaspiro[5.6]dodec-9-ene for this purpose, the broader class of chiral spirocyclic ethers has been employed in the synthesis of complex molecules.
The development of synthetic routes to enantiomerically pure spiroethers is a key area of research. Should methods for the chiral resolution or asymmetric synthesis of this compound be developed, it could potentially serve as a valuable chiral auxiliary or a starting material for the synthesis of enantiopure natural products and pharmaceuticals.
Role as Precursors for Complex Chemical Probes and Ligands
Spirocyclic scaffolds are often investigated in medicinal chemistry and chemical biology for their potential to act as rigid frameworks in the design of chemical probes and ligands. The defined conformational rigidity of the spirocyclic system can lead to higher binding affinities and selectivities for biological targets. Research on related spirocycles, such as 8-azaspiro[5.6]dodec-10-ene and 8-oxaspiro[5.6]dodecane derivatives, has explored their potential in developing anticancer agents. researchgate.netnih.gov This suggests that the 7-oxaspiro[5.6]dodec-9-ene core could be a viable scaffold for bioisosteric replacement in drug design, where a part of a molecule is replaced by another with similar physical or chemical properties. researchgate.netacsgcipr.org
The functionalization of the this compound scaffold, for instance, at the double bond or by introducing other reactive groups, could pave the way for its use as a precursor to more complex molecules designed to probe biological systems.
Integration into Polymer Architectures for Novel Material Development
Spiro compounds, particularly spiro orthocarbonates and spiro orthoesters, have been investigated for their application in ring-opening polymerization. A significant advantage of this class of monomers is their potential to undergo polymerization with reduced shrinkage or even expansion in volume. nih.govresearchgate.net This property is highly desirable in applications such as dental composites, adhesives, and high-precision molding.
While there is no specific literature on the polymerization of this compound, its oxaspirocyclic structure suggests that it could potentially undergo ring-opening polymerization. The presence of the double bond might also allow for its incorporation into polymers through other polymerization techniques, such as addition polymerization. Further research would be needed to explore the reactivity of this specific monomer and the properties of the resulting polymers.
Exploration in Areas of Sustainable Chemistry and Green Synthesis (e.g., micellar catalysis)
Green chemistry principles encourage the use of environmentally benign solvents and catalytic methods. Micellar catalysis, which employs surfactants in water to create nanoreactors, has emerged as a powerful tool in organic synthesis. nih.gov This technique can enhance reaction rates and selectivities while reducing the need for volatile organic solvents.
The synthesis of spiro compounds has been successfully demonstrated using micellar catalysis. nih.gov This approach offers a potentially greener route to synthesizing this compound and its derivatives. By optimizing reaction conditions with suitable surfactants, it might be possible to develop an efficient and environmentally friendly synthesis, which is a crucial first step towards exploring its applications in other fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
